molecular formula C8H17NO B1284914 3-(Cyclopentyloxy)propan-1-amine CAS No. 2839-90-9

3-(Cyclopentyloxy)propan-1-amine

Cat. No.: B1284914
CAS No.: 2839-90-9
M. Wt: 143.23 g/mol
InChI Key: FWQQFSANSSOLKN-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)propan-1-amine is an organic compound that belongs to the class of amines. It is characterized by a cyclopentyl group attached to a propanamine backbone through an ether linkage. This compound is known for its unique structural properties and is widely used in various fields of industry and research due to its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)propan-1-amine typically involves the reaction of cyclopentanol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of cyclopentanol is replaced by the amine group of 3-chloropropan-1-amine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)propan-1-amine undergoes various chemical reactions including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethers or amines

Scientific Research Applications

3-(Cyclopentyloxy)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)propan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Propoxy-1-propanamine
  • 3-(3-Chlorophenoxy)-1-propanamine
  • 1-(3-Pyridinyl)-1-propanamine

Comparison: 3-(Cyclopentyloxy)propan-1-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclopentyloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQQFSANSSOLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588577
Record name 3-(Cyclopentyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2839-90-9
Record name 3-(Cyclopentyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropoxy)cyclopentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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